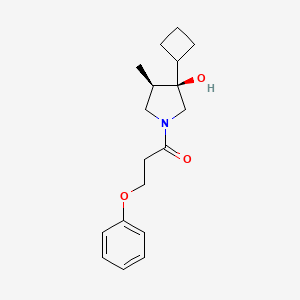![molecular formula C15H25N3O4 B5643616 (3aS*,6aS*)-2-[(dimethylamino)carbonyl]-5-(tetrahydro-2H-pyran-4-yl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5643616.png)
(3aS*,6aS*)-2-[(dimethylamino)carbonyl]-5-(tetrahydro-2H-pyran-4-yl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of this compound involves intricate organic reactions, potentially including palladium-catalyzed carbonylative cyclization and intramolecular cyclization processes. For example, β-bromo-α,β-unsaturated carboxylic acids can undergo carbonylative cyclization with dimethylhydrazine under specific conditions, leading to related compounds like 1-(dimethylamino)-1H-pyrrole-2,5-diones, which share some structural similarities with the target compound (Bae & Cho, 2014).
Molecular Structure Analysis
The molecular structure of this compound is likely complex, featuring multiple rings and functional groups. The presence of a tetrahydropyrrole and a tetrahydro-2H-pyran ring indicates a conformationally rich structure that can undergo various chemical transformations. The detailed molecular architecture can be elucidated through techniques such as NMR spectroscopy and X-ray diffraction analysis, providing insights into its three-dimensional conformation and reactivity profile.
Chemical Reactions and Properties
This compound's chemical reactivity is influenced by its functional groups, including the dimethylamino carbonyl group and the tetrahydropyran ring. These groups may participate in nucleophilic and electrophilic reactions, cyclization, and rearrangement processes. For example, compounds with similar structures can react with organic amines to form stable salts and undergo hydrolysis under acidic conditions, leading to various derivatives (Ievlev et al., 2017).
properties
IUPAC Name |
(3aS,6aS)-5-(dimethylcarbamoyl)-2-(oxan-4-yl)-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-3a-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O4/c1-16(2)14(21)18-8-11-7-17(12-3-5-22-6-4-12)9-15(11,10-18)13(19)20/h11-12H,3-10H2,1-2H3,(H,19,20)/t11-,15-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJQURZFNGAZMSB-NHYWBVRUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CC2CN(CC2(C1)C(=O)O)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)N1C[C@@H]2CN(C[C@@]2(C1)C(=O)O)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-dimethyl-3-{[4-(3-pyridinylmethoxy)-1-piperidinyl]carbonyl}-1-piperidinecarboxamide](/img/structure/B5643536.png)
![4-({3-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}methyl)-2,1,3-benzoxadiazole](/img/structure/B5643543.png)
![methyl 4-[(4-amino-6-morpholin-4-yl-1,3,5-triazin-2-yl)methoxy]benzoate](/img/structure/B5643548.png)

![N-methyl-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide](/img/structure/B5643563.png)
![4-({5-[1-(2-fluorobenzoyl)piperidin-4-yl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)morpholine](/img/structure/B5643570.png)
![(3S*,4S*)-1-{[4-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}-4-methylpiperidine-3,4-diol](/img/structure/B5643593.png)

![3-(2-{3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidin-1-yl}-2-oxoethyl)-2-methyl-1H-indole](/img/structure/B5643605.png)


![[2-(3-{[rel-(1R,5R)-3-(2-pyridinylcarbonyl)-3,6-diazabicyclo[3.2.2]non-6-yl]methyl}phenyl)ethyl]amine dihydrochloride](/img/structure/B5643634.png)
![N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B5643641.png)
![(3R*,4S*)-1-[4-(4-chlorophenyl)butanoyl]-4-cyclopropylpyrrolidin-3-amine](/img/structure/B5643646.png)